molecular formula C23H21FN2O4 B246870 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B246870
Peso molecular: 408.4 g/mol
Clave InChI: PXQFUYFJBIPRHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the proliferation and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one binds to the active site of BTK and inhibits its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, leading to inhibition of B-cell proliferation and survival. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit other kinases in the same family as BTK, such as Tec and Itk, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have other biochemical and physiological effects. For example, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T-cell activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is its specificity for BTK and related kinases, which may reduce off-target effects and toxicity. However, one limitation is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of combination therapies with other anti-cancer agents, such as immunomodulatory drugs and checkpoint inhibitors. Another area of interest is the investigation of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Finally, there is interest in the development of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one analogs with improved pharmacokinetic properties and potency.

Métodos De Síntesis

The synthesis of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methoxyindole-3-carboxaldehyde with ethyl acetoacetate to form a pyrrole intermediate. This is then reacted with 2-fluorobenzaldehyde to form the desired product, which is subsequently acetylated to form 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of B-cell malignancies, where it has been shown to have potent anti-tumor activity. In particular, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit B-cell receptor signaling and induce apoptosis in CLL and NHL cells. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.

Propiedades

Nombre del producto

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Fórmula molecular

C23H21FN2O4

Peso molecular

408.4 g/mol

Nombre IUPAC

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one

InChI

InChI=1S/C23H21FN2O4/c1-13(27)20-21(16-5-3-4-6-18(16)24)26(23(29)22(20)28)10-9-14-12-25-19-8-7-15(30-2)11-17(14)19/h3-8,11-12,21,25,28H,9-10H2,1-2H3

Clave InChI

PXQFUYFJBIPRHW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CCC3=CNC4=C3C=C(C=C4)OC)O

SMILES canónico

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CCC3=CNC4=C3C=C(C=C4)OC)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.